1-hydroxy-1H-indene-2-carboxylic acid
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Overview
Description
1-Hydroxy-1H-indene-2-carboxylic acid is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with a hydroxyl group and a carboxylic acid group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1H-indene-2-carboxylic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . The reaction conditions typically include refluxing the mixture in an appropriate solvent, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-1H-indene-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 1-hydroxy-1H-indene-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed:
Oxidation: 1-Oxo-1H-indene-2-carboxylic acid.
Reduction: 1-Hydroxy-1H-indene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 1-hydroxy-1H-indene-2-carboxylic acid depends on its specific application. In the context of organic solar cells, the compound acts as an electron acceptor, facilitating the transfer of electrons from the donor material to generate an electric current. The molecular targets and pathways involved include the interaction with the donor material and the formation of a charge-transfer complex.
Comparison with Similar Compounds
1-Oxo-1H-indene-2-carboxylic acid: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Hydroxy-1H-indene-2-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: Contains additional cyano groups, enhancing its electron-accepting properties.
Uniqueness: 1-Hydroxy-1H-indene-2-carboxylic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both a donor and acceptor in various chemical processes makes it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
1-hydroxy-1H-indene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-5,9,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHVOGBNJHACNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(=CC2=C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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